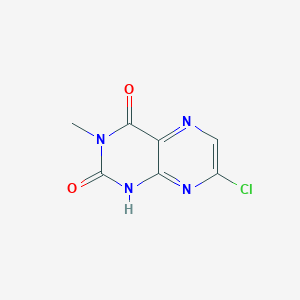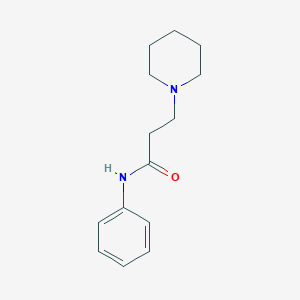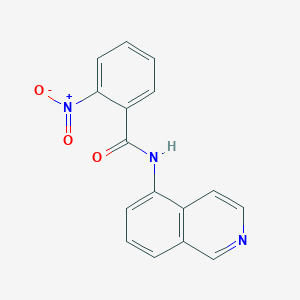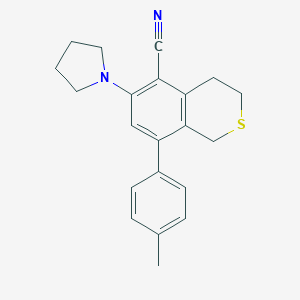![molecular formula C13H18N6 B246503 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a unique compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Aplicaciones Científicas De Investigación
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been used in a variety of scientific research applications, including studies of the nervous system, cancer, and other diseases. One of the most well-known applications of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is in the study of Parkinson's disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been shown to cause Parkinson's-like symptoms in humans and other animals, making it a valuable tool for researchers studying the disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has also been used in studies of cancer, where it has been shown to have antitumor effects in some cases.
Mecanismo De Acción
The mechanism of action of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to the production of reactive oxygen species and oxidative stress. This can ultimately lead to cell death and damage to the nervous system, which is why 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been shown to cause Parkinson's-like symptoms.
Biochemical and Physiological Effects
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial complex I, and the activation of apoptosis. These effects have been studied extensively in both in vitro and in vivo models, and have been shown to have implications for a variety of diseases and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments is its ability to induce Parkinson's-like symptoms in animals, making it a valuable tool for researchers studying the disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is also relatively easy to synthesize, which makes it more accessible to researchers. However, there are also limitations to using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments, such as the fact that it can be toxic to cells and can cause cell death at high concentrations.
Direcciones Futuras
There are many future directions for research on 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine, including further studies of its mechanism of action, its potential use in the treatment of Parkinson's disease and other diseases, and its effects on other physiological processes. Additionally, there is a need for more research on the potential toxicity of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine and its effects on different cell types. With continued research, 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has the potential to become an even more valuable tool for scientific research.
Conclusion
In conclusion, 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is a unique and valuable compound that has been widely studied for its potential use in scientific research. Its ability to induce Parkinson's-like symptoms in animals has made it a valuable tool for researchers studying the disease, and its range of biochemical and physiological effects make it a valuable tool for research in other areas as well. While there are limitations to using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments, its potential benefits make it an important area of study for researchers in a variety of fields.
Métodos De Síntesis
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine can be synthesized using a variety of methods, but one of the most common involves the reaction of 4-(dimethylamino)benzaldehyde with 2,4,6-tris(bromomethyl)pyrimidine in the presence of a base. The resulting compound can then be reduced using a suitable reducing agent to yield 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine. This synthesis method has been well-established in the literature and has been used by many researchers to produce 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine for their studies.
Propiedades
Fórmula molecular |
C13H18N6 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
5-[[4-(dimethylamino)phenyl]methyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H18N6/c1-19(2)9-5-3-8(4-6-9)7-10-11(14)17-13(16)18-12(10)15/h3-6H,7H2,1-2H3,(H6,14,15,16,17,18) |
Clave InChI |
NETUIOZVDFYYGS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)


![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)


![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)